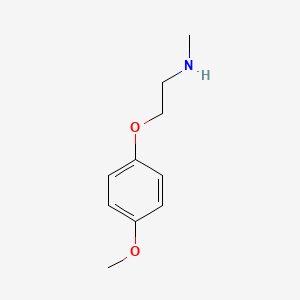

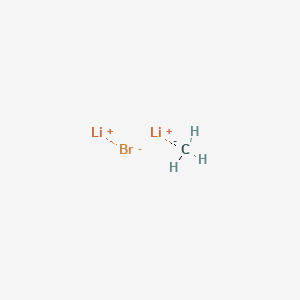

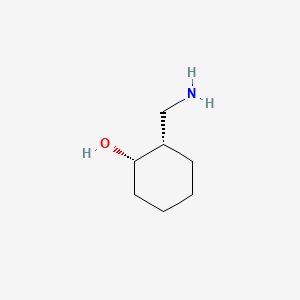

![molecular formula C15H20N2O2S B1362113 1-[(5-Metoxi-1-metil-1H-bencimidazol-2-IL)tio]-3,3-dimetilbutan-2-ona CAS No. 302929-96-0](/img/structure/B1362113.png)

1-[(5-Metoxi-1-metil-1H-bencimidazol-2-IL)tio]-3,3-dimetilbutan-2-ona

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring . The specific structure of “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would include these rings, along with additional functional groups specified in the name of the compound.Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would participate in are not specified in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound . These properties can include solubility, melting point, boiling point, and more.Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto ha sido estudiado por su potencial como agente antimicrobiano. Sus derivados han mostrado acciones inhibitorias contra varias cepas de bacterias y hongos, lo que indica su utilidad en el desarrollo de nuevos fármacos antimicrobianos .

Tratamiento de la Tuberculosis

La investigación sugiere que ciertos derivados de benzimidazol, incluidos los relacionados con nuestro compuesto de interés, exhiben actividad contra Mycobacterium tuberculosis, el agente causal de la tuberculosis . Esto abre posibilidades para su uso en el tratamiento de la TB.

Inhibición de la Bomba de Protones

Los derivados de benzimidazol son conocidos por sus efectos inhibitorios de la bomba de protones. Este compuesto podría explorarse por su eficacia en la reducción de la secreción de ácido estomacal, lo que podría conducir a nuevos tratamientos para enfermedades relacionadas con el ácido .

Síntesis de Compuestos de Coordinación

El grupo tiol en el compuesto puede actuar como un ligando, lo que le permite formar complejos de coordinación con metales. Esto es útil en el campo de la química inorgánica para sintetizar nuevos materiales con propiedades específicas .

Estudios de Almacenamiento y Estabilidad Química

La estabilidad del compuesto en diversas condiciones puede estudiarse para comprender sus requisitos de almacenamiento. Esto es crucial para su manejo y uso en entornos de laboratorio.

Cada área de aplicación presenta un rico campo para la exploración, y la versatilidad del compuesto lo convierte en un tema valioso para la investigación científica. El análisis anterior se basa en la comprensión actual y los datos disponibles a partir de mi última actualización en 2021, complementada por los resultados de la búsqueda reciente . Se necesitan más investigaciones y experimentación para realizar plenamente el potencial de este compuesto en estas aplicaciones.

Mecanismo De Acción

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, can bind to dna grooves and have peroxide mediated dna-cleavage properties .

Mode of Action

The mode of action of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one involves its interaction with DNA grooves, leading to peroxide mediated DNA-cleavage . This interaction can lead to high cytotoxic activities .

Biochemical Pathways

It’s known that benzimidazole derivatives can interfere with the formation of fungal hyphae , suggesting that this compound may affect similar pathways.

Result of Action

The molecular and cellular effects of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one’s action include DNA cleavage, which can lead to cytotoxic activities . This suggests that the compound may have potential applications in cancer treatment.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby disrupting normal cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of various metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound determines its interaction with various biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)9-20-14-16-11-8-10(19-5)6-7-12(11)17(14)4/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIUEAVXLPQMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357765 | |

| Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302929-96-0 | |

| Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

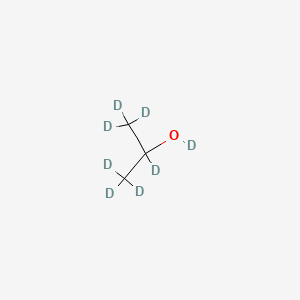

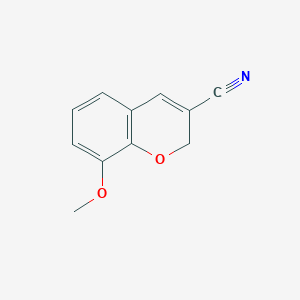

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)